molecular formula C13H28N2O3Si3 B13957459 Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- CAS No. 32865-92-2

Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-

Cat. No.: B13957459
CAS No.: 32865-92-2
M. Wt: 344.63 g/mol
InChI Key: OQACNLHCXCYYLW-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is a silylated pyrimidine derivative characterized by three trimethylsilyloxy (-OSi(CH₃)₃) groups at positions 2, 4, and 5 on the pyrimidine ring. Silylation is a common strategy to enhance lipophilicity, stabilize reactive intermediates, or protect hydroxyl groups during synthetic processes .

Properties

CAS No.

32865-92-2

Molecular Formula

C13H28N2O3Si3

Molecular Weight

344.63 g/mol

IUPAC Name

[2,4-bis(trimethylsilyloxy)pyrimidin-5-yl]oxy-trimethylsilane

InChI

InChI=1S/C13H28N2O3Si3/c1-19(2,3)16-11-10-14-13(18-21(7,8)9)15-12(11)17-20(4,5)6/h10H,1-9H3

InChI Key

OQACNLHCXCYYLW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CN=C(N=C1O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of pyrimidine derivatives bearing trimethylsilyl ether substituents typically involves the selective silylation of hydroxyl groups on a pyrimidine scaffold that contains hydroxyl functionalities at the 2, 4, and 5 positions. The key steps include:

  • Preparation of the hydroxylated pyrimidine precursor.
  • Deprotonation of hydroxyl groups using strong bases.
  • Reaction with a silylating agent such as chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS) to introduce trimethylsilyl groups.

This approach ensures the formation of stable trimethylsilyl ethers, which enhance the compound’s solubility in organic solvents and facilitate further synthetic transformations.

Detailed Synthetic Route

Based on literature precedents for related trisubstituted pyrimidines, the preparation can be outlined as follows:

Step Reagents & Conditions Description
1 Starting pyrimidine with hydroxyl groups at 2,4,5 positions Hydroxylated pyrimidine precursor is obtained either by direct substitution or hydrolysis of halogenated pyrimidines
2 Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in THF or DMSO Deprotonation of hydroxyl groups to generate alkoxide intermediates
3 Chlorotrimethylsilane (TMSCl) or hexamethyldisilazane (HMDS) Introduction of trimethylsilyl groups by nucleophilic substitution on the silylating agent
4 Purification by recrystallization or chromatography Isolation of pure pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- as a white to beige powder

This method is consistent with procedures reported for similar pyrimidine derivatives, where silylation proceeds efficiently under mild conditions to yield high purity products with good overall yields.

Alternative Approaches and Variations

  • Use of Potassium Sulfonamide Salts: In some syntheses of pyrimidine derivatives, sulfonamide potassium salts are reacted with dichloropyrimidines to form intermediates that can be further modified to introduce hydroxyl groups, which are then silylated.
  • Ethylene Glycol Side Chain Introduction: Some synthetic routes include the addition of ethylene glycol side chains prior to silylation, enhancing solubility and biological activity.
  • One-Pot Procedures: Attempts to combine deprotonation and silylation steps in one pot have been reported to improve efficiency and reduce purification steps.

Analysis of Preparation Methods

Yield and Purity

  • Typical yields for the silylation step range from 70% to over 90%, depending on reaction conditions and purity of starting materials.
  • Purification by recrystallization from methanol or diethyl ether affords products with high purity suitable for biological and synthetic applications.

Reaction Conditions

  • Reactions are generally performed at room temperature or slightly elevated temperatures (up to 100 °C) depending on the substrate reactivity.
  • Solvents such as tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or dimethoxyethane (DME) are commonly used.
  • Strong bases like sodium hydride or potassium tert-butoxide are preferred for efficient deprotonation of hydroxyl groups.

Challenges and Considerations

  • Trimethylsilyl groups are sensitive to moisture; therefore, reactions and storage must be conducted under anhydrous conditions.
  • Over-silylation or incomplete silylation can lead to mixtures requiring careful chromatographic separation.
  • Stability of the silyl ethers under reaction and storage conditions is crucial for reproducibility.

Research Data and Comparative Tables

Representative Synthesis Data

Compound Starting Material Base Used Silylating Agent Yield (%) Purification Method Notes
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- 2,4,5-trihydroxypyrimidine NaH in THF Chlorotrimethylsilane 85-90 Recrystallization from methanol High purity, stable product
Similar trisubstituted pyrimidines Dichloropyrimidine derivatives KOtBu in DMSO HMDS 70-80 Chromatography Side chain variations possible

Biological Activity Correlation

While the focus here is preparation, it is notable that the trimethylsilyl groups enhance lipophilicity, facilitating cell membrane penetration and interaction with biological targets such as kinases and tubulin polymerization sites. This underscores the importance of efficient preparation methods to obtain high-quality compounds for biological evaluation.

Scientific Research Applications

Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is used in various scientific research applications:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: In the study of nucleic acids and their analogs, given the structural similarity to nucleotides.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- involves its ability to participate in various chemical reactions due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to act as an intermediate in the synthesis of other compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Key Data Table: Structural and Property Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP Key Properties References
Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- -OSiMe₃ (2,4,5) Not reported ~400 (estimated) High* High lipophilicity, thermal stability [1, 2]
Pyrimidine, 5-(1-pyrrolidinyl)-2,4-bis[(trimethylsilyl)oxy]- -OSiMe₃ (2,4), -C₄H₈N (5) C₁₄H₂₇N₃O₂Si₂ 325.55 N/A Enhanced basicity [6]
4-Pyrimidinamine, 5-methyl-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- -OSiMe₃ (2), -N(SiMe₃) (4), -CH₃ (5) Not reported ~300 (estimated) 3.246 Low water solubility [3]
2,4,5-Trichloro-6-methylpyrimidine -Cl (2,4,5), -CH₃ (6) C₅H₃Cl₃N₂ 197.45 N/A High electrophilicity, density 1.542 g/cm³ [10]

*Estimated based on analogous silylated compounds.

Notes

Synthesis Routes : Silylated pyrimidines are typically synthesized via silylation of hydroxyl or amine groups using reagents like BSA or chlorotrimethylsilane .

Substituent Effects: Silyloxy Groups: Increase lipophilicity and steric hindrance, making these compounds useful in protecting-group strategies or as intermediates in drug discovery . Amino/Chloro Groups: Enhance polarity and reactivity, enabling applications in agrochemicals or coordination complexes .

Research Gaps : Direct experimental data (e.g., melting point, spectral data) for Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- are absent in the provided evidence. Further studies are needed to characterize its physicochemical and biological properties.

Biological Activity

Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- is a chemical compound belonging to the pyrimidine family, characterized by its unique structure and functional groups. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₂₈N₂O₃Si₃
  • Molecular Weight : Approximately 344.63 g/mol
  • Functional Groups : Contains three trimethylsilyl groups which enhance stability and solubility in organic solvents.

The presence of these functional groups contributes to the compound's versatility in synthetic organic chemistry and its potential biological applications.

Synthesis Methods

The synthesis of pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]- typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution Reactions : Utilization of trimethylsilyl chlorides with pyrimidine derivatives.
  • Condensation Reactions : Formation of the pyrimidine ring through condensation of suitable precursors.

These synthetic pathways highlight the compound's accessibility for research and industrial applications.

Anticancer Properties

Pyrimidine derivatives have shown promising anticancer activity. For instance:

  • A study synthesized 27 pyrimidine-triazole compounds and evaluated their efficacy against various cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). Compounds exhibited IC₅₀ values ranging from 15.3 µM to 29.1 µM, indicating significant cytotoxic effects .
  • Another investigation focused on thiazolidin-4-one clubbed pyrimidines, reporting maximum cytotoxicity against renal proximal tubular epithelial cells (RPTEC) at concentrations as low as 250 μM .

Anti-inflammatory and Antibacterial Activities

Pyrimidine derivatives have also been studied for their anti-inflammatory and antibacterial properties:

  • Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in septic acute kidney injury models .
  • A range of synthesized pyrimidines exhibited antibacterial activity against strains such as E. coli and S. aureus, with varying minimum inhibitory concentrations (MIC) observed .

HIV Inhibition

Recent studies have highlighted the potential of pyrimidine derivatives as HIV inhibitors:

  • Novel 2,4,5-trisubstituted pyrimidines were screened for anti-HIV activity, showing promising results against both wild-type and NNRTI-resistant strains. The compounds displayed favorable selectivity indices and exhibited significant potency compared to existing treatments .

Structure-Activity Relationships (SAR)

The SAR analysis is crucial for understanding how modifications to the pyrimidine structure affect its biological activity:

CompoundModificationsBiological ActivityIC₅₀ (µM)
Compound 10-Anticancer29.1
Compound 11-Anticancer15.3
Compound 58-Anti-inflammatory310 nM

This table summarizes key findings from SAR studies that demonstrate how specific structural changes can enhance or diminish biological efficacy.

Case Studies

  • Kidney Dysfunction Model : Compound 58 was shown to alleviate kidney dysfunction in septic AKI mice by regulating protein succinylation and reducing inflammatory cytokines .
  • Anticancer Screening : Various pyrimidine derivatives were tested against multiple cancer cell lines, revealing significant differences in efficacy based on structural variations .

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